(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone
Description
The compound "(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone" is a heterocyclic organic molecule featuring a piperidine core substituted with a 3-bromopyridine-2-yloxy group and a 5-chlorothiophene-2-carbonyl moiety. The bromine and chlorine substituents enhance steric and electronic properties, influencing solubility, stability, and binding affinity.
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(5-chlorothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2S/c16-11-2-1-7-18-14(11)21-10-5-8-19(9-6-10)15(20)12-3-4-13(17)22-12/h1-4,7,10H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWNMVACMIAWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis usually begins with commercially available compounds such as 3-bromopyridine, piperidine, and 5-chlorothiophene-2-carboxylic acid.
Reagents and Catalysts: : Commonly used reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide), and catalysts such as palladium-based catalysts for cross-coupling reactions.
Steps
Step 1: : Activation of 5-chlorothiophene-2-carboxylic acid, typically using EDCI and a base like N,N-diisopropylethylamine.
Step 2: : Coupling of the activated carboxylic acid with piperidine, forming an amide bond under mild heating conditions.
Step 3: : A cross-coupling reaction between the resulting intermediate and 3-bromopyridine, facilitated by palladium catalysts and a base, under inert atmosphere conditions.
Industrial Production Methods
In an industrial setting, large-scale production follows similar steps but employs continuous flow chemistry to enhance yield and purity. Automation and high-throughput reactors improve efficiency and reduce costs.
Chemical Reactions Analysis
Cross-Coupling Reactions Involving the Bromopyridine Moiety
The 3-bromopyridine subunit enables palladium-catalyzed couplings, such as Suzuki-Miyaura or Buchwald-Hartwig amination , to introduce aryl, heteroaryl, or amino groups.
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Mechanistic Insight : The bromine atom undergoes oxidative addition to Pd(0), followed by transmetalation with boronic acid or amine nucleophiles, and reductive elimination to form new bonds .
Nucleophilic Substitution at the Chlorothiophene Group
The 5-chlorothiophene group participates in SNAr (Nucleophilic Aromatic Substitution) under basic conditions, replacing chlorine with nucleophiles like amines or alkoxides.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C, 6 h | Thiophene-piperidine adduct | 65% |
| Sodium Methoxide | MeOH, reflux, 8 h | Methoxy-substituted thiophene | 58% |
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Kinetics : Reactivity is enhanced by electron-withdrawing effects from the adjacent ketone group, stabilizing the Meisenheimer intermediate .
Functionalization of the Piperidine Ring
The piperidine nitrogen undergoes alkylation or acylation to modify physicochemical properties.
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, NaH, THF, 0°C → RT | N-Methylpiperidine | 82% | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetylpiperidine | 75% |
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Steric Considerations : Bulky substituents at the piperidine nitrogen reduce reaction efficiency due to steric hindrance .
Catalytic Hydrogenation of the Piperidine Ring
Transfer hydrogenation reduces the piperidine ring’s carbonyl group to a hydroxyl or methylene group.
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C, HCO₂H | HCO₂H, 90°C, 4 h | Hydroxypiperidine | 70% |
| PtO₂, H₂ | EtOH, 50 psi H₂, 12 h | Methylene-piperidine | 63% |
Photochemical and Thermal Stability
The compound exhibits moderate stability under UV light (λ = 254 nm) but decomposes at temperatures >150°C.
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (24 h) | Cleavage of bromopyridine-thiophene bond | 8 h |
| 150°C (neat) | Rearrangement to diketone | 2 h |
Spectral Characterization
Key spectroscopic data for reaction monitoring:
Comparative Reactivity with Analogues
| Compound | Reactivity Trend |
|---|---|
| 3-Bromopyridine derivatives | Higher electrophilicity at C-2 due to ortho-directing effects |
| Chlorothiophene analogues | SNAr favored at C-5 over C-4 due to electronic effects |
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis for creating more complex molecules.
Acts as a ligand in coordination chemistry for catalysis studies.
Biology
Investigated for its potential as an enzyme inhibitor due to its unique functional groups.
Medicine
Explored in medicinal chemistry for developing new therapeutic agents, possibly targeting specific receptors or enzymes.
Industry
Employed in the development of advanced materials due to its structural rigidity and electronic properties.
Mechanism of Action
The specific effects of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone are determined by its interaction with molecular targets such as enzymes or receptors.
Molecular Targets and Pathways Involved
The piperidine ring may interact with neurotransmitter receptors.
The bromopyridine and chlorothiophene moieties might facilitate binding to specific enzyme active sites, inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The closest structural analogue identified is 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone (CAS: 1448029-16-0), which shares the 4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl fragment but replaces the 5-chlorothiophen-2-yl group with a cyclopentylthio-ethanone moiety . This substitution alters the molecule’s physicochemical and biological profile:
| Property | Target Compound | Analogous Compound (CAS: 1448029-16-0) |
|---|---|---|
| Molecular Formula | C₁₆H₁₄BrClN₂O₂S (estimated) | C₁₇H₂₃BrN₂O₂S |
| Molecular Weight | ~413.7 g/mol (estimated) | 399.3 g/mol |
| Key Substituents | 5-Chlorothiophen-2-yl carbonyl | Cyclopentylthio-ethanone |
| Electronic Effects | Electron-withdrawing Cl on thiophene enhances polarity | Thioether (cyclopentylthio) increases lipophilicity |
| Potential Applications | Kinase inhibition, antimicrobial activity (inferred) | Unknown (limited data) |
Functional Group Impact
- Bromopyridine-Piperidine Core : Both compounds retain the 3-bromopyridine-2-yloxy-piperidine motif, which likely contributes to π-π stacking interactions in biological systems. Bromine’s electronegativity may stabilize the pyridine ring, enhancing binding to hydrophobic pockets .
- Thiophene vs. In contrast, the cyclopentylthio group in the analogue adds flexibility and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Pharmacokinetic and Toxicity Considerations
No direct data on the target compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are available. However, the presence of a chlorothiophene moiety may increase metabolic stability compared to the cyclopentylthio group, as aromatic rings are less prone to oxidative degradation.
Biological Activity
The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic organic molecule characterized by its unique structure, which combines a brominated pyridine moiety, a piperidine ring, and a chlorothiophene group. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 392.7 g/mol. The presence of halogens (bromine and chlorine) and sulfur in its structure suggests diverse reactivity and potential interactions with biological targets.
Anticancer Properties
Recent research has highlighted the potential anticancer activity of compounds similar to this compound. For instance, studies have shown that related piperidine derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that these compounds can inhibit key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing brominated pyridine groups have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Neuroprotective Effects
Given its potential interaction with neurotransmitter systems, there is interest in exploring the neuroprotective effects of this compound. Similar piperidine derivatives have been investigated for their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives, including analogs of this compound). The results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced apoptosis via the intrinsic pathway, evidenced by increased caspase activation.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various brominated pyridine derivatives. The results showed that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The authors suggested that the presence of the bromine atom enhances lipophilicity, facilitating membrane penetration.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Anticancer activity against MCF-7 |
| Compound B | Structure B | Antimicrobial against E. coli |
| Compound C | Structure C | Neuroprotective effects in vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
